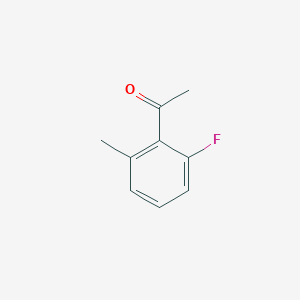

1-(2-Fluoro-6-methylphenyl)ethanone

Descripción

Significance of Fluorine in Organic Molecules for Research

Fluorine is the most electronegative element, and its incorporation into organic molecules imparts unique and often desirable properties. The carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the metabolic stability of a molecule, a crucial factor in the development of pharmaceuticals. chemicalbook.comuni.lu The presence of fluorine can also alter a molecule's lipophilicity, pKa, and conformational preferences, which can in turn influence its bioavailability and binding affinity to biological targets. uni.lusigmaaldrich.comnih.gov These modifications are not only pivotal in the pharmaceutical and agrochemical industries but also in materials science, where fluorinated compounds are used to create polymers and other advanced materials with high thermal stability and chemical inertness. sigmaaldrich.comchemicalbook.com

The small size of the fluorine atom means that it can often replace a hydrogen atom without significant steric alteration, yet it induces profound electronic changes in the molecule. nist.gov This ability to finely tune the electronic properties of a molecule makes fluorine a valuable tool for researchers seeking to optimize the performance of a compound. nist.gov

Overview of Ethanone (B97240) and Acetophenone (B1666503) Scaffolds in Chemical Synthesis

The ethanone group, specifically in the form of an acetophenone scaffold (a phenyl group attached to a methyl ketone), is a cornerstone of organic synthesis. acs.orggoogle.com Acetophenone and its derivatives are valuable precursors for a wide array of more complex molecules, including pharmaceuticals, resins, and fragrances. google.comresearchgate.net The reactivity of the ketone's carbonyl group and the adjacent methyl group allows for a variety of chemical transformations, such as condensations, halogenations, and reductions. acs.org

Industrially, acetophenone can be produced as a byproduct of the cumene (B47948) process for phenol (B47542) and acetone (B3395972) synthesis. google.com In the laboratory, it is often synthesized via the Friedel-Crafts acetylation of benzene (B151609). acs.org This fundamental structure serves as a versatile building block, providing a reliable foundation for the construction of more elaborate molecular architectures. acs.org

Research Trajectories for Aryl Fluorinated Ketones

The convergence of fluorine chemistry and the acetophenone scaffold has led to significant research into aryl fluorinated ketones. A key area of investigation is their synthesis. Methods for introducing fluorine into aromatic rings, such as the Balz-Schiemann reaction or more modern palladium-catalyzed fluorinations, are continually being refined. nist.gov The development of catalytic enantioselective fluorination and other late-stage fluorination techniques allows for the precise and efficient production of complex fluorinated ketones. chemicalbook.com

Another major research trajectory is the use of aryl fluorinated ketones as intermediates in the synthesis of bioactive molecules. sigmaaldrich.com For example, fluorinated ketones can be potent reversible inhibitors of enzymes like the SARS 3CL protease. sigmaaldrich.com Furthermore, the unique conformational properties of these molecules, such as the preference for an s-trans conformation in 2'-fluoro-substituted acetophenones, are being studied to better inform drug design. This conformational control arises from the repulsive interaction between the electronegative fluorine and the carbonyl oxygen, which can be exploited to create molecules with specific three-dimensional shapes. Research also focuses on the reactivity of the C-H bonds ortho to the fluorine atom, which can be selectively functionalized, opening up new avenues for the synthesis of polysubstituted aromatic compounds.

1-(2-Fluoro-6-methylphenyl)ethanone: A Closer Look

This compound, with the CAS number 1214366-42-3, is a specific example of an aryl fluorinated ketone. chemicalbook.com It is a liquid at room temperature and is commercially available as a chemical intermediate. sigmaaldrich.com

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1214366-42-3 | chemicalbook.com |

| Molecular Formula | C9H9FO | sigmaaldrich.com |

| Molecular Weight | 152.17 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | ~97-98% | sigmaaldrich.com |

Structural and Conformational Insights

The structure of this compound is characterized by an acetophenone core with two substituents on the phenyl ring: a fluorine atom and a methyl group, both at the ortho positions relative to the acetyl group. Research on analogous 2'-fluoro-substituted acetophenones has shown that these molecules predominantly adopt an s-trans conformation in solution. This preference is due to the strong repulsive forces between the highly electronegative fluorine atom and the carbonyl oxygen atom, which destabilizes the s-cis conformer. This conformational rigidity can be a valuable attribute in the design of molecules that require a specific orientation for their biological activity.

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not widely published in academic literature, its structure suggests plausible synthetic routes based on established chemical reactions. One potential method is the Friedel-Crafts acetylation of 3-fluorotoluene. Another possibility is the reaction of an organometallic reagent, such as methylmagnesium bromide or methyllithium, with 2-fluoro-6-methylbenzonitrile.

The reactivity of this compound is dictated by its functional groups. The ketone carbonyl can undergo nucleophilic addition and reduction. The ortho-fluoro substituent enhances the reactivity of the adjacent C-H bonds, making them susceptible to directed metallation and subsequent functionalization. The methyl group can also be a site for further chemical modification. This combination of reactive sites makes it a potentially versatile building block for the synthesis of more complex molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-fluoro-6-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJXIAUBZJZDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Fluoro 6 Methylphenyl Ethanone and Its Analogs

Strategies for Carbon-Fluorine Bond Formation in Aryl Systems

The introduction of a fluorine atom onto an aromatic ring is a pivotal step in the synthesis of fluorinated aromatic compounds. illinois.edu Due to the unique properties of fluorine, such as its high electronegativity and small size, specialized methods are often required. illinois.edunih.gov These strategies can be broadly categorized into nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination: This approach typically involves the displacement of a leaving group, such as a nitro or halo group, by a fluoride (B91410) ion. The classic Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, is a well-established method. However, modern techniques often rely on transition-metal-catalyzed processes. Palladium-catalyzed reactions, for instance, can form C-F bonds through the reductive elimination from an arylpalladium(II) fluoride complex. nih.gov The choice of fluoride source is crucial, with reagents like cesium fluoride (CsF) and potassium fluoride (KF), often used with crown ethers to enhance solubility and reactivity, being common. harvard.edu

Electrophilic Fluorination: This strategy utilizes reagents that deliver an electrophilic fluorine species ("F+") to the aromatic ring. This method is advantageous as it can avoid the harsh conditions sometimes associated with nucleophilic methods. illinois.edu Electrophilic fluorinating agents include N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI). illinois.eduprinceton.edu These reactions can be performed on electron-rich aromatic substrates or via transition-metal-catalyzed C-H activation pathways. illinois.edu For example, palladium catalysts can facilitate the fluorination of C-H bonds using electrophilic fluorine sources. illinois.edu

Table 1: Comparison of Common Fluorination Reagents

| Reagent Type | Examples | Typical Application | Key Features |

|---|---|---|---|

| Nucleophilic | CsF, KF/18-crown-6 | Halogen Exchange (Halex), Palladium-catalyzed coupling | Requires an activated aryl substrate or transition metal catalyst. nih.govharvard.edu |

| Arenediazonium tetrafluoroborates | Balz-Schiemann reaction | Classic method, generates diazonium salt in situ. | |

| Electrophilic | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® | Direct fluorination of arenes, ketones | Bench-stable reagents, often used in organocatalytic or metal-catalyzed reactions. princeton.edusapub.orgorganic-chemistry.org |

Approaches for Introducing the Ethanone (B97240) Moiety

The ethanone (acetyl) group is a common substituent in organic synthesis and is typically introduced onto an aromatic ring through acylation reactions.

Friedel-Crafts Acylation: This is the most classical and widely used method for the synthesis of aromatic ketones. numberanalytics.comlibretexts.org It involves the reaction of an aromatic ring with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. Common catalysts include aluminum chloride (AlCl₃), iron(III) bromide (FeBr₃), or other metal triflates. libretexts.org The reaction proceeds via an electrophilic acylium ion, which attacks the aromatic ring. libretexts.org The resulting ketone product is a deactivated aromatic ring, which prevents further acylation. msu.edu

Other Acylation Methods: While Friedel-Crafts acylation is prevalent, other methods can also be employed. For instance, organometallic reagents like aryllithium or Grignard reagents can react with acetylating agents. Alternatively, transition-metal-catalyzed cross-coupling reactions of aryl halides or triflates with organotin or organoboron compounds in the presence of carbon monoxide can also yield aryl ketones.

Regioselective Synthesis Techniques for Substituted Phenyl Rings

Achieving the specific 1-fluoro-2-methyl-6-acetyl substitution pattern requires precise control over the regioselectivity of the electrophilic aromatic substitution reactions. The directing effects of the substituents already present on the ring are the primary tool for achieving this control. libretexts.org

Ortho, Para-Directing Groups: Substituents with lone pairs adjacent to the ring (e.g., -OH, -NH₂) and alkyl groups (e.g., -CH₃) are activators and direct incoming electrophiles to the ortho and para positions. libretexts.org Halogens (e.g., -F, -Cl) are deactivators but are also ortho, para-directing due to resonance stabilization of the intermediate. libretexts.org

Meta-Directing Groups: Electron-withdrawing groups without lone pairs adjacent to the ring, such as nitro (-NO₂), cyano (-CN), and acyl (-C(O)R) groups, are deactivators and direct incoming electrophiles to the meta position. libretexts.org

For the synthesis of 1-(2-Fluoro-6-methylphenyl)ethanone, a plausible strategy would start with a substrate where the existing groups direct the next substituent to the desired position. For example, starting with 3-fluorotoluene, a Friedel-Crafts acylation would be directed by both the fluoro and methyl groups. The ortho, para-directing nature of both substituents would favor substitution at positions 2, 4, and 6. The position ortho to both groups (position 2) would be sterically hindered. Therefore, acylation would likely occur at position 6 (ortho to the methyl and para to the fluoro) or position 4 (para to the methyl and ortho to the fluoro), leading to a mixture of isomers that would require separation.

An alternative is to utilize ortho-lithiation (directed metalation), where a directing group guides the deprotonation of an adjacent C-H bond by a strong base like n-butyllithium. The resulting aryllithium species can then react with an electrophile.

Catalytic Systems in the Synthesis of Fluorinated Aromatic Ketones

Catalysis plays a crucial role in the efficient and selective synthesis of complex molecules like fluorinated aromatic ketones. Both metal-based and organocatalytic systems have been developed for key transformations.

Metal Catalysis:

Palladium: Palladium catalysts are extensively used for both C-F bond formation and for reactions that can form the ketone moiety. illinois.edunih.gov For fluorination, Pd-catalyzed cross-coupling of aryl halides or triflates with fluoride sources is a key method. nih.gov

Nickel: Nickel(II) complexes, particularly with ligands like dbfox, have been shown to catalyze the enantioselective fluorination of carbonyl compounds. organic-chemistry.org

Iridium, Vanadium, and Others: Iridium catalysts can isomerize allylic alcohols to enolates, which can then be fluorinated. organic-chemistry.org Vanadium has been used to catalyze the coupling of allenylic alcohols with electrophilic halide sources to form α-halo-α',β'-unsaturated ketones. organic-chemistry.org

Organocatalysis: Organocatalysis offers a metal-free alternative for certain transformations, particularly asymmetric reactions. For the α-fluorination of ketones, primary and secondary amines, often derived from Cinchona alkaloids like proline, can catalyze the reaction by forming an enamine intermediate with the ketone, which then reacts with an electrophilic fluorine source like NFSI. princeton.eduresearchgate.net This approach has been successfully applied to the enantioselective α-fluorination of various cyclic ketones. princeton.edunih.gov

Table 2: Selected Catalytic Systems for Fluorination and Acylation

| Reaction | Catalyst System | Substrate Type | Key Advantage |

|---|---|---|---|

| Nucleophilic Fluorination | Pd complexes with specialized ligands | Aryl halides/triflates | Good for complex molecules, but C-F reductive elimination can be challenging. illinois.edunih.gov |

| Electrophilic C-H Fluorination | Pd(OAc)₂ with electrophilic F source | Arenes with directing groups | Direct functionalization of C-H bonds. illinois.edu |

| α-Fluorination of Ketones | Primary amine Cinchona alkaloid / NFSI | Cyclic ketones | High enantioselectivity, metal-free. princeton.edu |

| Friedel-Crafts Acylation | AlCl₃, FeBr₃ | Aromatic compounds | Well-established, widely applicable industrial process. libretexts.org |

Comparative Analysis of Synthetic Routes for this compound Derivatives

Route A: Acylation of a Precursor One of the most direct conceptual routes would involve the Friedel-Crafts acylation of a pre-existing substituted benzene (B151609).

Starting Material: 2-Fluorotoluene.

Reaction: Friedel-Crafts acylation with acetyl chloride and AlCl₃.

Analysis: The methyl group is an ortho, para-director, and the fluorine is also an ortho, para-director. Acylation would be directed to the positions ortho and para to the methyl group (positions 3 and 5) and the position para to the fluorine (position 5). This would not yield the desired 2,6-disubstituted product.

Starting Material: 3-Fluorotoluene.

Reaction: Friedel-Crafts acylation.

Analysis: The methyl group directs to positions 2, 4, and 6. The fluorine atom also directs to positions 2, 4, and 6. This convergence could lead to the desired product, but would likely also produce the 4-acetyl isomer, requiring chromatographic separation.

Route B: Building the Ring Substitution Pattern Sequentially This approach involves a more controlled, multi-step sequence.

Start with a highly substituted precursor: For example, begin with 2-amino-6-methylbenzoic acid.

Introduce Fluorine: Convert the amino group to a diazonium salt and then perform a Balz-Schiemann reaction to introduce the fluorine atom, yielding 2-fluoro-6-methylbenzoic acid.

Introduce Ethanone: Convert the carboxylic acid to the corresponding ketone. This can be achieved by converting the acid to an acid chloride followed by reaction with an organocadmium or organocuprate reagent (e.g., dimethylcadmium (B1197958) or lithium dimethylcuprate), or through a Weinreb amide intermediate.

| Route C | Ortho-lithiation of 2-fluoro-N,N-diethylbenzamide followed by methylation and conversion to ketone. | Excellent regiocontrol. | Requires cryogenic temperatures and highly reactive organolithium reagents. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 1-(2-Fluoro-6-methylphenyl)ethanone, a combination of ¹H, ¹³C, and ¹⁹F NMR studies, alongside the analysis of through-space spin-spin couplings, has provided a detailed structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of the hydrogen atoms. The aromatic protons typically appear as a complex multiplet in the range of δ 7.23-7.43 ppm. The methyl protons of the acetyl group resonate as a singlet at approximately δ 2.65 ppm, while the methyl protons on the phenyl ring appear as a singlet around δ 2.27 ppm. rsc.org A key feature in the ¹H NMR spectrum of similar 2'-fluoroacetophenone (B1202908) derivatives is the observation of a through-space coupling between the acetyl protons (Hα) and the fluorine atom. acs.orgacs.org This coupling, denoted as ⁵J(Hα, F), provides evidence for the spatial proximity of these nuclei. acs.org

Table 1: Predicted ¹H NMR Data for this compound

| Atom No. | Chemical Shift (ppm) | Multiplicity | Integration |

| 1 | 7.30 | m | 1 |

| 2 | 7.25 | m | 1 |

| 3 | 7.28 | m | 1 |

| 4 | 2.55 | s | 3 |

| 5 | 2.30 | s | 3 |

Note: This is a predicted spectrum and actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum offers a detailed map of the carbon skeleton of this compound. In related 2'-fluoroacetophenone derivatives, the carbonyl carbon (C=O) signal is typically observed around δ 202.7 ppm. rsc.org The carbon atoms of the phenyl ring resonate in the aromatic region, with their specific chemical shifts influenced by the fluorine and methyl substituents. The methyl carbon of the acetyl group appears at a distinct chemical shift, as does the methyl carbon attached to the ring. A significant observation in the proton-decoupled ¹³C NMR spectrum of analogous compounds is the doublet splitting of the acetyl carbon (Cα) signal due to through-space coupling with the fluorine atom (⁴JCF). acs.orgacs.org This coupling further confirms the spatial relationship between the acetyl group and the fluorine atom. acs.org

Table 2: Predicted ¹³C NMR Data for this compound

| Atom No. | Chemical Shift (ppm) |

| C1 | 138.0 |

| C2 | 162.0 (d, ¹JCF ≈ 245 Hz) |

| C3 | 120.0 (d, ²JCF ≈ 21 Hz) |

| C4 | 132.0 (d, ³JCF ≈ 8 Hz) |

| C5 | 125.0 (d, ⁴JCF ≈ 3 Hz) |

| C6 | 135.0 |

| C=O | 203.0 |

| CH₃ (acetyl) | 30.0 |

| CH₃ (ring) | 22.0 |

Note: This is a predicted spectrum and actual experimental values and coupling constants may vary. The coupling constants are typical values for fluoroaromatic compounds. libretexts.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of the fluorine atom. icpms.czhuji.ac.il The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aryl fluorides. ucsb.edu The coupling of the fluorine atom with nearby protons, particularly the aromatic protons and the acetyl protons (⁵J(Hα, F)), provides valuable structural information. acs.orghuji.ac.il The magnitude of these coupling constants can be indicative of the through-bond and through-space distances between the coupled nuclei. huji.ac.il

Through-Space Spin-Spin Coupling Analysis in Fluorinated Acetophenones

A noteworthy spectroscopic feature in 2'-fluoroacetophenone derivatives is the presence of through-space spin-spin couplings between the fluorine atom and the protons and carbon of the acetyl group (Hα and Cα). acs.orgacs.org This phenomenon arises when two nuclei are spatially close, even if they are separated by several bonds. nih.govresearchgate.net The observation of significant ⁵J(Hα, F) and ⁴J(Cα, F) couplings in compounds analogous to this compound strongly suggests a preferred conformation where the acetyl group is oriented in an s-trans conformation relative to the C-F bond. acs.org In this arrangement, the oxygen atom of the carbonyl group points away from the fluorine atom, minimizing electrostatic repulsion and bringing the acetyl methyl group in proximity to the fluorine. acs.org The magnitude of these through-space coupling constants has been shown to be sensitive to the solvent's dielectric constant, indicating the influence of the medium on the conformational preference. acs.orgacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. A strong absorption band is expected in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of an aryl ketone. The exact position of this band can be influenced by the electronic effects of the fluorine and methyl substituents on the aromatic ring. The spectrum will also exhibit C-H stretching vibrations for the aromatic and methyl groups, typically in the range of 2850-3100 cm⁻¹. The C-F stretching vibration usually appears in the region of 1000-1400 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O | Stretch | 1680 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2970 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-F | Stretch | 1000 - 1400 |

Note: These are general ranges and the exact peak positions can vary.

Raman Spectroscopy Applications

Key vibrational modes anticipated for this compound would include:

Carbonyl (C=O) Stretch: A strong, characteristic band is expected in the region of 1680-1700 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the phenyl ring.

Aromatic C-C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region arise from the stretching vibrations within the benzene (B151609) ring.

C-F Stretch: The carbon-fluorine stretching vibration is typically observed in the 1000-1400 cm⁻¹ range.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Methyl Group Vibrations: Symmetric and asymmetric bending vibrations of the methyl group would appear around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

A theoretical study on a related molecule, 2-Diphenylphosphanyl-6-fluoro-pyridine, highlights the use of computational methods like Density Functional Theory (DFT) to predict and assign vibrational modes sigmaaldrich.com. A similar approach for this compound would provide a more precise theoretical Raman spectrum. For instance, a computed Raman spectrum for the analogous 2-Chloro-1-(4-methylphenyl)ethanone shows characteristic peaks that align with these expected vibrational regions, supporting the predictive power of such analyses spectrabase.com.

Mass Spectrometry for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. acs.org For this compound (C₉H₉FO), the theoretical exact mass can be calculated with high precision.

Table 1: Theoretical Exact Mass for this compound

| Ion Species | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | C₉H₁₀FO⁺ | 153.0710 |

| [M+Na]⁺ | C₉H₉FONa⁺ | 175.0530 |

This data is calculated based on isotopic masses and has not been experimentally verified in the provided search results.

HRMS analysis of related 2'-fluoro-substituted acetophenone (B1666503) derivatives has been reported, confirming the utility of this technique for such compounds. acs.org The fragmentation pattern in mass spectrometry provides further structural information. For aromatic ketones like this compound, the primary fragmentation pathways are predictable. miamioh.edu

The most common fragmentation involves the cleavage of the bond between the carbonyl carbon and the adjacent methyl group (α-cleavage), leading to the loss of a methyl radical (•CH₃). miamioh.edu This would result in a prominent peak corresponding to the acylium ion. Another significant fragmentation pathway for aromatic ketones is the loss of the entire acyl group.

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry

| Fragment Ion | Structure | Predicted m/z | Fragmentation Pathway |

| [M-CH₃]⁺ | [C₈H₆FO]⁺ | 137.0397 | α-cleavage, loss of methyl radical |

| [C₇H₆F]⁺ | 2-fluorotoluene cation | 109.0448 | Loss of CO from [M-CH₃]⁺ |

These fragmentation patterns are based on general principles of mass spectrometry for ketones and aromatic compounds and have not been experimentally confirmed for this specific molecule from the provided search results. miamioh.edulibretexts.orgtutorchase.comslideshare.net

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of an aromatic ketone like this compound is characterized by specific absorption bands corresponding to different electronic transitions.

The expected electronic transitions for this compound are:

π → π* transitions: These are typically high-energy transitions occurring within the aromatic ring and the carbonyl group. They usually result in strong absorption bands at shorter wavelengths (below 280 nm).

n → π* transitions: This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. These are lower-energy transitions and result in a weaker absorption band at longer wavelengths (typically above 300 nm).

Studies on substituted acetophenones show that the position and intensity of these absorption bands are sensitive to the nature and position of the substituents on the phenyl ring. researchgate.netcdnsciencepub.comnih.gov For example, the gas-phase UV spectrum of the non-fluorinated analog, 1-(2-methylphenyl)ethanone, shows absorption maxima that can be compared to infer the likely absorption regions for the fluorinated compound. nist.gov The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group will influence the energy levels of the molecular orbitals and thus the wavelengths of the absorption maxima. The solvent environment can also cause shifts in the absorption bands. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) | Characteristics |

| π → π | 200 - 280 | High intensity (large molar absorptivity) |

| n → π | > 300 | Low intensity (small molar absorptivity) |

This data is based on general knowledge of the UV-Vis spectra of substituted acetophenones and has not been experimentally determined for this compound from the provided search results. researchgate.netresearchgate.netscience-softcon.de

Crystallographic Investigations and Solid State Analysis

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

In studies of related 2'-fluoro-substituted acetophenones, X-ray crystallography has confirmed that the benzene (B151609) ring and the carbonyl group are nearly coplanar. For instance, in one analogue, the dihedral angle C2′–C1′-C=O was found to be 169.9°, and in another, 179.8°, indicating a high degree of planarity nih.gov. This planarity is a key feature of the molecular geometry.

Table 1: Representative Crystallographic Data for a Related 2'-Fluoro-Substituted Acetophenone (B1666503) Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3570 (3) |

| b (Å) | 15.001 (1) |

| c (Å) | 7.3180 (5) |

| β (°) | 91.017 (4) |

| Volume (ų) | 807.50 (8) |

| Z | 4 |

| Note: Data for 1-(2,4-dihydroxy-6-methylphenyl)ethanone, a related compound, is provided for illustrative purposes. pharmaffiliates.com |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state packing of 1-(2-Fluoro-6-methylphenyl)ethanone is governed by a network of weak intermolecular interactions. Given the molecular structure, the primary interactions expected are of the C-H···O and C-H···F types. The fluorine atom in 2'-fluoroacetophenones is generally considered a weak hydrogen bond acceptor nih.gov.

In the absence of strong hydrogen bond donors, the crystal structure is likely stabilized by a combination of these weak hydrogen bonds and other non-covalent forces. The acetyl methyl group and the aromatic ring protons can act as hydrogen bond donors to the carbonyl oxygen and the fluorine atom of neighboring molecules.

Conformational Analysis in the Solid State

The conformation of the acetyl group relative to the fluorinated phenyl ring is a critical aspect of the molecular structure of this compound. Studies on a range of 2'-fluoro-substituted acetophenone derivatives have shown a strong preference for the s-trans conformation in the solid state nih.gov. In this conformation, the carbonyl oxygen and the fluorine atom are positioned on opposite sides of the C1-C(O) bond, minimizing steric and dipolar repulsions.

This preference for the s-trans conformer is supported by X-ray crystallographic data from related compounds. For example, the Hα–F and Cα–F internuclear distances in the crystal structures of two different 2'-fluoroacetophenone (B1202908) derivatives were found to be smaller than the sum of their van der Waals radii, which is indicative of the through-space interaction characteristic of the s-trans conformation nih.gov.

The planarity between the phenyl ring and the carbonyl group, as mentioned earlier, is also a key conformational feature. The slight deviations from perfect planarity observed in some crystal structures are likely due to packing forces in the solid state nih.gov.

Table 2: Key Conformational Parameters for Related 2'-Fluoro-Substituted Acetophenones in the Solid State

| Compound | Dihedral Angle (C2'–C1'–C=O) (°) | Hα–F Internuclear Distance (Å) | Cα–F Internuclear Distance (Å) |

| Analogue 1m | 169.9 | 2.39 | 2.77 |

| Analogue 1n | 179.8 | 2.48 | 2.74 |

| Data from a study on 2'-fluoro-substituted acetophenone derivatives. nih.gov |

Polymorphism Studies of Fluorinated Acetophenones

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant phenomenon in solid-state chemistry. Different polymorphs of a substance can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound have been reported, the potential for its existence can be inferred from studies on other substituted acetophenones.

For instance, 2-chloro-3′,4′-diacetoxy-acetophenone has been shown to exist in at least two polymorphic forms, which were obtained under different crystallization conditions mdpi.com. These polymorphs differed in their melting points and, significantly, in their supramolecular interactions and crystal packing. One polymorph exhibited a parallel packing of weakly interacting layers, while the other had a more complex three-dimensional network of hydrogen bonds mdpi.com.

Similarly, a nitro-derivative of o-hydroxy acetophenone was found to exist in two polymorphic forms, which were characterized by various spectroscopic and thermal analysis techniques nih.gov. The existence of polymorphism in these related acetophenone structures suggests that this compound may also exhibit this phenomenon, with different crystalline forms potentially accessible through variations in crystallization solvent, temperature, and rate of cooling.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and equilibrium geometry of molecules. For 1-(2-Fluoro-6-methylphenyl)ethanone, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to find the lowest energy conformation of the molecule.

Geometry optimization calculations determine the most stable arrangement of atoms by minimizing the energy of the molecule. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, these calculations would confirm the planarity of the phenyl ring and provide precise measurements for the acetyl group's orientation relative to the ring. The results of such calculations are typically presented in a detailed table.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) Note: This table is illustrative of the type of data obtained from DFT calculations, as specific published values for this compound are not available.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (acetyl) Bond Length | ~1.51 Å |

| C-C (ring-acetyl) Bond Length | ~1.49 Å |

| O=C-C (ring) Bond Angle | ~120.5° |

| F-C(ring)-C(ring) Bond Angle | ~118.0° |

| O=C-C(ring)-C(F) Dihedral Angle | ~180.0° (s-trans) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is anticipated to be centered on the electron-withdrawing acetyl group.

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data) Note: This table is illustrative of the type of data obtained from FMO analysis, as specific published values for this compound are not available.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly DFT and Time-Dependent DFT (TD-DFT), are highly effective at predicting spectroscopic properties. These calculations can generate theoretical vibrational (Infrared) and electronic (UV-Visible) spectra that closely match experimental results.

For this compound, DFT calculations can predict the vibrational frequencies corresponding to specific molecular motions. Key predicted frequencies would include the characteristic C=O stretching of the ketone, the C-F stretching, C-H stretching of the aromatic ring and methyl groups, and various bending modes. Comparing these predicted frequencies with experimental IR spectra helps in the definitive assignment of spectral bands. Similarly, TD-DFT calculations can predict the electronic transitions, providing the λmax values for UV-Visible absorption spectra.

Table 3: Representative Predicted Vibrational Frequencies for this compound (Illustrative Data) Note: This table is illustrative of the type of data obtained from spectroscopic predictions, as specific published values for this compound are not available.

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Methyl) | 2980-2920 |

| C=O Stretch (Ketone) | ~1700 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-F Stretch | ~1250 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for identifying the sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue indicating regions of electron deficiency (positive potential, attractive to nucleophiles).

In the MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine atom. These areas represent the primary sites for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the phenyl ring and the methyl group, indicating sites susceptible to nucleophilic attack.

Conformational Energy Landscape Exploration

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Exploring the conformational energy landscape helps identify the most stable conformers and the energy barriers between them. For this compound, the primary conformational flexibility lies in the rotation of the acetyl group around the single bond connecting it to the phenyl ring.

Studies on analogous 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown an overwhelming preference for the s-trans conformation, where the carbonyl oxygen is oriented away from the fluorine atom. nih.gov This preference is driven by the strong electrostatic repulsion between the polar C=O and C-F bonds. nih.gov The s-cis conformer, where these two groups are syn-periplanar, is significantly less stable due to this repulsion. nih.gov DFT calculations confirm that the s-trans conformation, where the benzene (B151609) ring and carbonyl group are nearly coplanar, is the global energy minimum. nih.gov The presence of the methyl group at the 6-position likely reinforces this preference due to steric hindrance.

Solvent Effects on Molecular Conformation and Spectroscopy

The surrounding solvent can significantly influence the properties of a solute molecule. Theoretical studies often incorporate solvent effects using models like the Polarizable Continuum Model (PCM). These models simulate the dielectric environment of the solvent to provide more accurate predictions of molecular conformation and spectroscopic properties in solution.

For 2'-fluoro-substituted acetophenones, experimental and computational studies have demonstrated that while the s-trans conformer is preferred in all solvents, the properties can be fine-tuned by the solvent's polarity. nih.govacs.org For instance, the magnitude of through-space NMR spin-spin coupling constants between the fluorine and acetyl protons has been shown to correlate linearly with the dielectric constant of the solvent. nih.govacs.org This indicates that as solvent polarity increases, subtle changes in the molecular geometry or electron distribution occur. These findings suggest that the dipole moment of this compound plays a significant role in its interaction with different solvent environments. nih.gov

Reaction Mechanisms and Derivatization Chemistry

Reactivity of the Carbonyl Group: Nucleophilic Addition and Reduction

The carbonyl group (C=O) of the ethanone (B97240) moiety is a primary site for nucleophilic attack. The electrophilic nature of the carbonyl carbon, induced by the high electronegativity of the oxygen atom, makes it susceptible to addition reactions with a variety of nucleophiles.

Nucleophilic Addition: Grignard reagents, potent carbon-based nucleophiles, readily react with ketones like 1-(2-fluoro-6-methylphenyl)ethanone to form tertiary alcohols. The reaction proceeds via the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during aqueous workup.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reagent acts as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, which serves to protonate the intermediate alkoxide. masterorganicchemistry.comyoutube.com While specific studies on the reduction of this compound are not prevalent, the reduction of similar ketones like 3-nitroacetophenone with NaBH₄ proceeds efficiently to the corresponding alcohol, suggesting a similar reactivity profile. youtube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for this transformation. youtube.com

| Reaction Type | Reagent | Product Type |

| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

Electrophilic Aromatic Substitution on the Fluorinated Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The regioselectivity of this reaction is dictated by the directing effects of the existing substituents: the fluoro group, the methyl group, and the acetyl group.

The fluoro group is an ortho, para-director, although it is deactivating due to its strong inductive electron-withdrawing effect. The methyl group is an activating ortho, para-director. The acetyl group, being an electron-withdrawing group, is a meta-director and is strongly deactivating. youtube.comyoutube.com

The positions on the aromatic ring are influenced by these competing effects. The positions ortho and para to the activating methyl group are C6 (already substituted), C4, and C2 (already substituted). The positions ortho and para to the deactivating fluoro group are C1 (already substituted), C3, and C5. The position meta to the deactivating acetyl group is C3 and C5. Considering these directing effects, electrophilic substitution is most likely to occur at the C3 and C5 positions, which are meta to the acetyl group and influenced by the other substituents. For instance, in nitration reactions using a mixture of nitric acid and sulfuric acid, the nitro group would be expected to add at these positions. youtube.commasterorganicchemistry.com

Nucleophilic Substitution Reactions Involving Halogen and Methyl Groups

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring is generally not a good leaving group in nucleophilic aromatic substitution (SNAr) reactions unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to it. nih.govlumenlearning.comlibretexts.org In this compound, the acetyl group is in the ortho position, which could potentially activate the fluorine for substitution. However, the presence of the electron-donating methyl group at the other ortho position may counteract this effect. SNAr reactions typically require strong nucleophiles and often harsh reaction conditions. nih.govvapourtec.com

Reactions of the Methyl Group: The methyl group itself is generally unreactive towards nucleophilic substitution under standard conditions.

Derivatization for Complex Molecular Synthesis

The versatile structure of this compound allows for a wide array of derivatization reactions, enabling the synthesis of more complex molecules.

The carbonyl group readily reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime. orgsyn.org This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration. The resulting oxime can exist as E and Z isomers. These oximes are stable, crystalline compounds and can serve as intermediates for further transformations. For example, a study on the synthesis of 1-(2-hydroxyphenyl) dec-2-en-1-one oxime highlights a similar transformation. nih.gov

The hydrogens on the methyl carbon adjacent to the carbonyl group (α-hydrogens) exhibit enhanced acidity and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. A key transformation is α-halogenation, where the ketone is treated with a halogen (e.g., Br₂) in the presence of an acid or base catalyst. This reaction introduces a halogen atom at the α-position, creating a valuable synthetic handle for further reactions.

To utilize this molecule in cross-coupling reactions, it typically first needs to be functionalized with a suitable leaving group, such as a bromine or iodine atom, on the aromatic ring. For instance, a related compound, 1-(6-bromo-2-fluoro-3-methylphenyl)ethanone, can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. In a Suzuki reaction, the bromo-substituted derivative would react with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govresearchgate.net

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. researchgate.net A halogenated derivative of this compound could be coupled with an amine in the presence of a palladium catalyst, a suitable ligand, and a base to yield an amino-substituted product.

Applications in Medicinal Chemistry and Biological Systems

Role as Synthetic Intermediates for Bioactive Compounds

1-(2-Fluoro-6-methylphenyl)ethanone serves as a versatile synthetic intermediate for constructing more complex molecular architectures with significant biological activities. Its ketone functional group is a key site for various chemical transformations, including condensation, cyclization, and substitution reactions, allowing for the creation of diverse scaffolds.

Chalcones and Indanones: The acetophenone (B1666503) moiety is a classic precursor for synthesizing chalcones through Claisen-Schmidt condensation with aromatic aldehydes. These chalcones can then undergo further reactions, such as intramolecular cyclization (Nazarov reaction), to form 1-indanone (B140024) derivatives. beilstein-journals.org 1-indanones are recognized as potent antiviral, anti-inflammatory, analgesic, and anticancer compounds. beilstein-journals.org

β-Diketones: Through reactions like the Baker-Venkataraman transformation, where an acetophenone derivative is first esterified and then rearranged, β-diketone ligands can be prepared. orientjchem.org For instance, 1-(2-Hydroxy-5-methyl-phenyl)-ethanone can be treated with 4-Propoxy-benzoic acid and subsequently rearranged to form 1-(2-Hydroxy-5-methyl-phenyl)-3-(4-propoxy-phenyl)-propane-1,3-dione, a β-diketone that can act as a bidentate ligand for metal complexes. orientjchem.org

Nitrofuran Derivatives: The ketone can react with aldehydes, such as 5-nitrofuran-2-carbaldehyde, in the presence of an acid catalyst to form α,β-unsaturated ketones (enones). mdpi.com This reaction is fundamental to creating a class of nitrofuran derivatives that have been evaluated for significant antifungal properties. mdpi.com

Heterocyclic Compounds: The reactive nature of the ketone group makes this compound a valuable starting point for building various heterocyclic systems, such as pyrimidines, thiazoles, and quinazolines, which are core structures in many pharmacologically active agents. nih.gov

The presence of the fluorine atom and the methyl group on the phenyl ring also provides steric and electronic properties that can be exploited to fine-tune the biological activity of the final products.

Structure-Activity Relationship (SAR) Studies of Fluorinated Analogs

The biological activity of compounds derived from this compound is heavily influenced by their molecular structure, a concept explored through Structure-Activity Relationship (SAR) studies. The fluorine atom and the ortho-methyl group of the parent compound are critical determinants of the pharmacological profile of its derivatives.

Influence of Fluorine: The introduction of a fluorine atom into a drug candidate can significantly alter its physicochemical properties. Fluorine's high electronegativity can affect the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

Influence of Methyl Group: The ortho-methyl group provides steric bulk, which can enforce a specific conformation upon the molecule. This conformational rigidity can lead to higher selectivity for a particular receptor or enzyme binding pocket.

SAR in Action: In studies of amiloride (B1667095) analogs, hydrophobic substitutions on the 5-amino group were found to improve antifungal activity. nih.gov Similarly, in a series of 2,4-dihydroxy-5-methylacetophenone derivatives, the lipophilicity (logP value) was correlated with antifungal activity, with an optimal range identified for broad-spectrum efficacy. researchgate.net For flavone (B191248) derivatives, the position of a methyl group was shown to be critical, with 2′-methylflavone and 3′-methylflavone demonstrating the strongest anti-inflammatory activity among the tested compounds. mdpi.com These examples highlight that the specific placement and nature of substituents are key to modulating biological effects.

Enzyme Inhibition Studies

Derivatives synthesized from fluorinated acetophenones have been investigated as inhibitors of various enzymes critical to disease pathways.

Phenolic derivatives synthesized from related methoxyphenyl precursors have demonstrated potent inhibitory activity against several metabolic enzymes. nih.gov As shown in the table below, these compounds were effective inhibitors of human carbonic anhydrases (hCA I and hCA II) and cholinesterases (AChE and BChE), with inhibition constants (Ki) in the nanomolar range. nih.gov The data suggests that such phenol (B47542) derivatives could be promising candidates for addressing conditions related to these enzymes. nih.gov

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | AChE Ki (nM) | BChE Ki (nM) |

|---|---|---|---|---|

| Phenol Derivative 1 | 122.95 ± 18.41 | 62.35 ± 9.03 | 134.57 ± 3.99 | 27.06 ± 9.12 |

| Phenol Derivative 2 | 351.31 ± 69.12 | 363.17 ± 180.1 | 457.43 ± 220.10 | 72.98 ± 9.53 |

Furthermore, derivatives of quinazolines have been shown to inhibit biofilm formation in P. aeruginosa by targeting enzymes involved in quorum sensing, with IC50 values as low as 3.55 µM. nih.gov

Receptor Interaction and Binding Affinity Assessments

The ultimate biological effect of many drugs is determined by their ability to bind to specific protein receptors. Derivatives conceptually originating from this compound are designed to interact with various receptors to modulate cellular signaling.

For example, xanthone (B1684191) derivatives, which feature a dibenzo-γ-pyrone framework, are known to exert their anticancer effects by binding to multiple protein receptors, including protein kinases and topoisomerase. nih.gov Similarly, in silico studies of 1-O-methyl chrysophanol, an anthraquinone (B42736) derivative, revealed significant binding affinity against the inflammatory receptors cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), predicting its anti-inflammatory potential. nih.gov These molecular docking and binding studies are crucial for understanding the mechanism of action and for optimizing the structure of lead compounds to enhance their affinity and selectivity for a desired biological target.

Antimicrobial and Antifungal Activity Evaluations

A significant area of investigation for compounds derived from acetophenone precursors is their efficacy against microbial and fungal pathogens.

Antifungal Activity: A series of nitrofuran derivatives, synthesized from the condensation of an acetophenone with 5-nitrofuran-2-carbaldehyde, were tested against a panel of pathogenic fungi. mdpi.com Several of these compounds exhibited potent activity, with Minimum Inhibitory Concentration (MIC90) values as low as 0.48 µg/mL against Paracoccidioides brasiliensis. mdpi.com In another study, biphenyl-2,6-diethanone derivatives showed notable antifungal activity against Cryptococcus neoformans, with one compound demonstrating an MIC80 of 50 µg/mL and significantly reducing melanin (B1238610) and laccase activity, key virulence factors for the fungus. researchgate.net Amiloride and HMA analogs with substitutions at the 6-position also showed broad-spectrum antifungal activity, with MIC values against C. neoformans as low as 8 µg/mL. nih.gov

| Derivative Class | Compound | Fungal Species | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Nitrofuran | Compound 3 | P. brasiliensis | 0.48 | mdpi.com |

| Nitrofuran | Compound 9 | P. brasiliensis | 0.48 | mdpi.com |

| Nitrofuran | Compound 11 | H. capsulatum | 0.48 | mdpi.com |

| Biphenyl-2,6-diethanone | Compound 1e | C. neoformans | 50 (MIC80) | researchgate.net |

| HMA Analog | Compound 11 | C. neoformans | 8 | nih.gov |

Antibacterial Activity: Alkaloid derivatives, such as those with a quinazoline (B50416) core, have demonstrated good antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 2.33 to 156.47 µM against E. coli. nih.gov

Antioxidant Activity Profiling

Oxidative stress is implicated in numerous diseases, making the development of antioxidant compounds a key therapeutic strategy. Derivatives of acetophenones have been profiled for their ability to neutralize harmful free radicals.

The antioxidant capacity is often measured using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.gov In one study, a copper complex of a β-diketone ligand, synthesized from 1-(2-Hydroxy-5-methyl-phenyl)-ethanone, was evaluated for its antioxidant potential. orientjchem.org The complex showed scavenging activity with an IC50 value of 644.74 µg/mL in the DPPH assay. orientjchem.org A separate study on novel phenol derivatives found that several compounds exhibited a powerful antioxidant profile when compared to standard antioxidants like BHT and Trolox. nih.gov

| Compound | Assay | IC50 Value (µg/mL) |

|---|---|---|

| β-Diketone (CuL') | DPPH Scavenging | 644.74 |

| Ascorbic Acid (Standard) | DPPH Scavenging | 126.84 |

Investigations into Anti-inflammatory and Anticancer Potential

Chronic inflammation and cancer are two major areas where derivatives of this compound show therapeutic promise.

Anti-inflammatory Potential: The anti-inflammatory effects of compounds can be assessed by their ability to inhibit protein denaturation or modulate inflammatory mediators. Methyl derivatives of flavone have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with 2′-methylflavone and 3′-methylflavone being the most potent. mdpi.com A β-diketone complex demonstrated dose-dependent inhibition of human red blood cell (HRBC) hemolysis, a method used to assess membrane-stabilizing and anti-inflammatory activity. orientjchem.org At a concentration of 500 µg/mL, the complex inhibited 25.94% of RBC hemolysis, compared to 33.94% by the standard drug Diclofenac. orientjchem.org

Anticancer Potential: Xanthone derivatives have been extensively studied for their anticancer properties, which are attributed to their ability to induce apoptosis and inhibit key enzymes like protein kinases and topoisomerase. nih.gov The anticancer activity is highly dependent on the substitution pattern on the xanthone core, with IC50 values against various cancer cell lines ranging from the low micromolar to the microgram-per-milliliter level. nih.gov For example, some ananixanthone derivatives showed IC50 values between 2.96 and 50.0 µg/mL against colon (LS174T), gastric (SNU-1), and leukemia (K562) cancer cell lines. nih.gov

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Ananixanthone Derivatives | LS174T (Colon) | 2.96 - 50.0 |

| SNU-1 (Gastric) | 2.96 - 50.0 | |

| K562 (Leukemia) | 2.96 - 50.0 |

Neuroprotective and Neurotoxicity Assessments

There is currently no published research investigating the potential neuroprotective or neurotoxic effects of this compound. Studies on other structurally related compounds, such as certain fluoroquinolones and kaempferol, have explored neuroactivity; however, these findings cannot be extrapolated to this compound without direct experimental evidence. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Target Engagement

Similarly, a review of scientific databases reveals no molecular docking or molecular dynamics simulation studies specifically focused on this compound. While computational studies involving molecular docking and dynamics are common in drug discovery to predict the interaction of a ligand with a protein target, this particular compound does not appear to have been the subject of such investigations. nih.govmdpi.com Research has been conducted on similar molecules, such as cis-1-(2-hydroxy-5-methylphenyl)ethanone oxime and Ethanone (B97240), 1-(2-hydroxy-5-methyl phenyl), to assess their interactions with various biological targets. nih.govresearchgate.net However, the unique fluorine and methyl substitutions on the phenyl ring of this compound would significantly alter its electronic and steric properties, meaning that data from these related compounds cannot be reliably applied.

Further research and publication of findings are necessary to elucidate the potential roles and interactions of this compound within biological systems.

Industrial and Advanced Materials Applications

Utilization in Specialty Chemical Production

The structure of 1-(2-Fluoro-6-methylphenyl)ethanone makes it a valuable building block in the synthesis of a variety of specialty chemicals, particularly heterocyclic compounds. Aryl methyl ketones, in general, are recognized as versatile synthons for the creation of these complex ring structures which form the backbone of many pharmaceuticals and agrochemicals. worktribe.com The presence of the fluorine atom and the methyl group on the phenyl ring of this compound can influence the reactivity of the ketone and provide specific properties to the final products. mdpi.com

The synthesis of bioactive heterocycles is a significant area of research, with many approved drugs containing heterocyclic motifs. mdpi.comtaylorfrancis.com The strategic placement of a fluorine atom can enhance the metabolic stability and binding affinity of a molecule to its biological target. This makes fluorinated building blocks like this compound attractive starting materials for medicinal chemists. mdpi.com For instance, the synthesis of kinase inhibitors, a crucial class of cancer therapeutics, often involves the construction of complex heterocyclic scaffolds. nih.goved.ac.uk The use of fluorinated precursors can lead to compounds with improved pharmacological profiles.

Furthermore, multicomponent reactions, which allow for the efficient construction of complex molecules in a single step, are increasingly employed in the synthesis of bioactive heterocycles. taylorfrancis.com The reactivity of the ketone in this compound could be harnessed in such reactions to generate diverse libraries of novel compounds for biological screening.

Development of Organic Semiconductors

The field of organic electronics is rapidly advancing, with a continuous demand for new materials with tailored properties for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netresearchgate.net The introduction of fluorine atoms into organic semiconductors is a well-established strategy to tune their electronic properties and enhance device performance. tuni.fi Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve charge injection and transport, as well as the stability of the material. tuni.fi

While direct studies on the use of this compound in organic semiconductors are not yet prevalent, research on other fluorinated acetophenone (B1666503) derivatives suggests its potential. Acetophenone derivatives can be used in the synthesis of fluorescent dyes and other conjugated systems that form the active layers in organic electronic devices. researchgate.net For example, a fluorinated pyrene-based organic semiconductor has demonstrated enhanced performance in both OLEDs and perovskite solar cells compared to its non-fluorinated counterpart, an improvement attributed to the better film quality of the fluorinated material. tuni.fi

The synthesis of novel organic semiconductors often involves the creation of extended π-conjugated systems, which can be built up from smaller, functionalized building blocks. sigmaaldrich.com The 2-fluoro-6-methylphenyl group from the title compound could be incorporated into larger molecular architectures to impart desirable electronic and physical properties.

Molecular Probes for Biological Process Studies

Molecular probes are essential tools for visualizing and understanding complex biological processes at the molecular level. rsc.org Fluorescent probes, in particular, offer high sensitivity and spatiotemporal resolution for imaging in living cells. rsc.orgresearchgate.net The design of these probes often involves a fluorophore (the light-emitting component) linked to a recognition element that interacts with the biological target of interest.

The this compound scaffold holds potential for the development of novel molecular probes. The fluorinated phenyl ring could serve as a core structure for building new fluorescent dyes. The reactivity of the ketone group allows for the attachment of various functional groups, including targeting moieties or environmentally sensitive reporters. nih.govnih.gov The development of fluorescent probes often relies on the synthesis of novel heterocyclic systems, a field where acetophenones are already utilized. ijnrd.orgsemanticscholar.org

Furthermore, the incorporation of fluorine, specifically the radioactive isotope fluorine-18 (B77423), is a cornerstone of positron emission tomography (PET), a powerful in vivo imaging technique. While no specific PET agents based on this compound have been reported, the presence of a fluorine atom in its structure makes it a potential precursor for the synthesis of [¹⁸F]-labeled radiotracers. The development of such probes would require synthetic routes to introduce fluorine-18 into the molecule.

The study of enzyme activity is another critical area where molecular probes are employed. rsc.orgresearchgate.net The design of enzyme inhibitors often involves creating molecules that mimic the substrate or transition state of an enzymatic reaction. mdpi.com The structural features of this compound could be exploited in the design of inhibitors for specific enzymes, where the fluoromethylphenyl group could interact with the enzyme's active site.

Future Research Directions and Unexplored Avenues

Asymmetric Synthesis and Chiral Derivatives

The prochiral nature of the ketone in 1-(2-Fluoro-6-methylphenyl)ethanone makes it an ideal candidate for asymmetric synthesis, leading to the formation of chiral secondary alcohols. These chiral building blocks are of immense value in the synthesis of pharmaceuticals and other biologically active molecules.

Future research could focus on the development of efficient and highly stereoselective methods for the asymmetric reduction of the carbonyl group. A variety of established and emerging catalytic systems could be explored for this transformation.

Potential Catalytic Systems for Asymmetric Reduction:

| Catalyst Type | Description | Potential Advantages |

| Oxazaborolidine Catalysts | Chiral catalysts, such as those derived from chiral amino alcohols (CBS reduction), used in conjunction with borane (B79455) reagents. nih.govrsc.org | High enantioselectivities for a range of ketones. nih.gov |

| Transition Metal Catalysts | Complexes of metals like ruthenium, rhodium, and iridium with chiral ligands (e.g., BINAP, diamines). wikipedia.orgnih.gov | High catalytic activity and enantioselectivity, often with low catalyst loading. nih.gov |

| Biocatalysts | Enzymes such as ketone reductases and alcohol dehydrogenases. acsgcipr.orgnih.gov | High specificity and operation under mild conditions. nih.gov |

The resulting chiral alcohol, (R)- or (S)-1-(2-fluoro-6-methylphenyl)ethanol, can serve as a precursor for a diverse array of chiral derivatives. For instance, the hydroxyl group can be further functionalized to introduce other chemical moieties, leading to the synthesis of novel chiral ligands, catalysts, or drug candidates. The unique stereoelectronic environment created by the ortho-fluoro and methyl groups is expected to influence the reactivity and conformational preferences of these derivatives, making them interesting subjects for further study.

Catalytic Applications in Organic Transformations

While this compound itself is not a catalyst, its derivatives hold potential for catalytic applications. The phenyl ring can be functionalized to incorporate coordinating groups, transforming the molecule into a chiral ligand for transition metal catalysis.

For example, the introduction of a phosphine (B1218219) or an additional nitrogen-containing heterocycle could create a bidentate ligand. The inherent chirality of a derivative, as discussed in the previous section, combined with the electronic influence of the fluorine atom, could lead to novel catalysts for asymmetric transformations such as hydrogenation, transfer hydrogenation, or C-C bond-forming reactions. researchgate.netresearchgate.net Research in this area would involve the synthesis of such ligands and the evaluation of their catalytic performance in various organic reactions.

Advanced Spectroscopic Techniques for Dynamic Studies

The conformational behavior of this compound is a fascinating area for investigation using advanced spectroscopic techniques. The presence of two different ortho substituents is likely to create a significant barrier to rotation around the C(aryl)-C(carbonyl) bond, leading to distinct conformers.

Dynamic NMR (DNMR) spectroscopy would be a powerful tool to study the rotational dynamics and to determine the energy barriers between different conformational states. libretexts.org Such studies can provide valuable insights into the steric and electronic interactions governing the molecule's shape and reactivity.

Furthermore, through-space spin-spin couplings between the fluorine atom and the protons of the acetyl group or other nearby nuclei can be investigated using specialized NMR experiments. acs.orgnih.gov The magnitude of these couplings is highly dependent on the spatial proximity of the interacting nuclei, offering a precise method to determine the preferred conformation in solution. acs.orgnih.gov Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to model the conformational landscape and rationalize the observed spectroscopic properties. acs.orgnih.gov

Key Spectroscopic and Computational Approaches:

| Technique | Information Gained |

| Dynamic NMR (DNMR) | Rotational energy barriers, rates of conformational exchange. libretexts.org |

| Through-Space NMR Coupling | Preferred solution-state conformation. acs.orgnih.gov |

| Density Functional Theory (DFT) | Calculated conformational energies and geometries. acs.orgnih.gov |

Integration into Supramolecular Assemblies

The unique properties of the fluorine atom, including its high electronegativity and hydrophobicity, make fluorinated molecules attractive components for the construction of supramolecular assemblies. nih.gov The introduction of fluorine can lead to more stable and robust self-assembled structures. nih.gov

Future research could explore the incorporation of this compound or its derivatives into larger supramolecular architectures such as liquid crystals, gels, or metal-organic frameworks. The polarity and hydrogen bond accepting capability of the carbonyl group, combined with the specific interactions of the fluorinated phenyl ring, could direct the self-assembly process in predictable ways. The resulting materials could exhibit interesting photophysical, electronic, or recognition properties. For instance, fluorinated compounds have been shown to influence the self-assembly motif and lead to unexpected and novel supramolecular architectures. nsf.govbohrium.comnih.govresearchgate.net

Targeted Drug Delivery Systems Based on Fluorinated Scaffolds

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. nih.govnih.gov The this compound scaffold represents a novel building block for the design of new therapeutic agents.

This scaffold could be elaborated into more complex molecules designed to interact with specific biological targets. For example, derivatives of fluorinated acetamides have shown potent biological activity. nih.gov The unique substitution pattern of this compound provides a distinct three-dimensional structure that could be exploited for selective binding to protein active sites.

Furthermore, this fluorinated scaffold could be integrated into larger drug delivery systems. For example, it could be attached to polymers or nanoparticles to create targeted delivery vehicles. The fluorine atom can also serve as a useful tag for in vivo imaging using ¹⁹F Magnetic Resonance Imaging (MRI), allowing for the non-invasive tracking of the drug delivery system within the body. The development of intelligent amphiphilic copolymers containing fluorinated segments is an active area of research for applications in drug delivery. acs.org

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(2-Fluoro-6-methylphenyl)ethanone in a laboratory setting?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation using 2-fluoro-6-methylbenzene as the aromatic substrate and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, cross-coupling reactions involving halogenated precursors (e.g., bromo derivatives) and acetylating agents under palladium catalysis may be employed, as demonstrated in analogous systems . Ensure inert conditions (e.g., nitrogen atmosphere) to prevent side reactions. Post-synthesis, purify via column chromatography using hexane/ethyl acetate gradients.

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Expect signals for the methyl group (~2.5 ppm) and aromatic protons (split due to fluorine coupling). Fluorine-induced splitting patterns in aromatic regions are critical for structural confirmation.

- ¹³C NMR: The carbonyl carbon typically appears at ~200–210 ppm.

- Infrared Spectroscopy (IR): A strong carbonyl (C=O) stretch near 1680–1720 cm⁻¹ confirms the ketone group.

- Mass Spectrometry (MS): Molecular ion peaks ([M]⁺) should match the molecular weight (C₉H₉FO, 152.16 g/mol).

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended) .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. These predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations: Study solvent effects (e.g., DMSO or THF) on reaction pathways.

- Transition State Analysis: Identify activation barriers for substitution at the carbonyl group or aromatic ring using Gaussian or ORCA software. Compare with fluorinated analogs to assess fluorine’s electronic effects .

Advanced: How does the electron-withdrawing fluorine substituent influence the keto-enol tautomerism of this compound compared to non-fluorinated analogs?

Methodological Answer:

- Electronic Effects: Fluorine’s -I effect stabilizes the keto form by reducing electron density at the carbonyl carbon, disfavoring enolization. This contrasts with methyl groups, which may promote enol stabilization via hyperconjugation.

- Experimental Validation: Monitor tautomeric equilibrium using UV-Vis spectroscopy in polar aprotic solvents (e.g., DMSO). Compare absorption maxima with non-fluorinated analogs (e.g., 1-(2-methylphenyl)ethanone).

- Computational Support: Calculate tautomer energy differences using DFT. Fluorinated systems typically exhibit >5 kcal/mol preference for the keto form .

Advanced: What in vitro assays are appropriate for evaluating the bioactivity of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition Assays:

- Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays to screen against kinases (e.g., EGFR, JAK2).

- Cytochrome P450 Inhibition: Monitor metabolite formation via LC-MS in human liver microsomes.

- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Anti-inflammatory Activity: Measure COX-2 inhibition using ELISA kits or prostaglandin E₂ (PGE₂) production in LPS-stimulated macrophages.

- Structural-Activity Relationship (SAR): Modify the methyl/fluoro substituents and correlate with bioactivity trends .

Basic: What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

- LogP (Octanol-Water Partition Coefficient): Predicted ~2.5–3.0 (indicating moderate lipophilicity; use ACD/Labs Percepta for estimation).

- Solubility: Sparingly soluble in water; dissolve in DMSO or ethanol for biological assays.

- Thermal Stability: Decomposes above 300°C; store at 2–8°C for long-term stability.

- Boiling Point: Estimated ~250–300°C (similar to biphenyl analogs) .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for fluorinated aryl ketones like this compound?

Methodological Answer:

- Cross-Validation: Compare data across multiple techniques (e.g., NMR, IR, X-ray crystallography). For example, crystallize the compound and perform single-crystal X-ray diffraction to resolve ambiguities in NMR assignments.

- Isotopic Labeling: Use ¹³C-labeled acetyl groups to track carbonyl signal shifts in NMR.

- Collaborative Databases: Reference PubChem or NIST Chemistry WebBook entries for standardized spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.